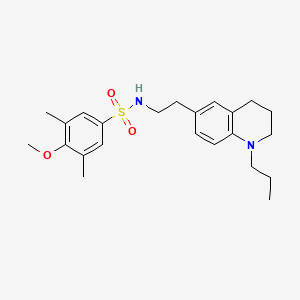

4-methoxy-3,5-dimethyl-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-methoxy-3,5-dimethyl-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O3S/c1-5-12-25-13-6-7-20-16-19(8-9-22(20)25)10-11-24-29(26,27)21-14-17(2)23(28-4)18(3)15-21/h8-9,14-16,24H,5-7,10-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GATUEQOLLMNZFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCCC2=C1C=CC(=C2)CCNS(=O)(=O)C3=CC(=C(C(=C3)C)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

A. Bis-sulfonamide derivatives Compound 11 (4-methyl-N-(2-{2-[2-(4-methylbenzenesulfonamido)ethoxy]ethoxy}ethyl)-benzenesulfonamide) shares the sulfonamide functional group but differs in substitution and backbone complexity. Synthesized via bis-sulfonylation of 2,2-(ethylenedioxy)bis(ethylamine) with tosyl chloride, compound 11 lacks the tetrahydroquinoline moiety and methoxy/methyl substituents of the target compound. The ethylene glycol linker in 11 enhances hydrophilicity, whereas the target compound’s tetrahydroquinoline group likely increases lipophilicity and membrane permeability .

B. For example, compounds like N-[2-(4-phenyl-1,2,3,4-tetrahydroquinolin-1-yl)ethyl]benzenesulfonamide share the tetrahydroquinoline-sulfonamide scaffold but differ in substituents. The propyl group in the target compound may enhance metabolic stability compared to phenyl-substituted analogues, though direct comparative data are lacking.

Crystallographic and Computational Analysis

The SHELX software suite () is widely used for small-molecule crystallography, including sulfonamide derivatives. Computational modeling of similar compounds indicates that the methoxy and methyl groups may influence binding affinity through steric and electronic effects .

Pharmacological and Physicochemical Properties

- Solubility: The methoxy group in the target compound may improve aqueous solubility compared to non-polar analogues, though the tetrahydroquinoline moiety counterbalances this effect.

- Binding affinity: The tetrahydroquinoline’s rigid structure may facilitate selective interactions with hydrophobic protein pockets, a feature less pronounced in simpler sulfonamides like compound 11.

- Synthetic accessibility: The target compound’s synthesis is likely more challenging than compound 11 due to the need for stereochemical control during tetrahydroquinoline formation.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and how do reaction conditions influence yield and purity?

The synthesis involves multi-step reactions, including sulfonamide coupling and functional group modifications. For example:

- Step 1 : Formation of the tetrahydroquinoline core via cyclization of substituted anilines with propionaldehyde under acidic conditions .

- Step 2 : Introduction of the ethyl linker via nucleophilic substitution or reductive amination .

- Step 3 : Sulfonamide coupling using benzenesulfonyl chloride derivatives in the presence of pyridine or DMAP as a catalyst . Critical factors : Reaction temperature (e.g., reflux vs. room temperature), solvent choice (e.g., ethanol vs. dichloromethane), and catalyst efficiency (DMAP accelerates sulfonylation) significantly impact yield and purity. Contradictions in reported yields (e.g., 60–85%) may arise from incomplete purification or side reactions during coupling steps .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions (e.g., methoxy, methyl, and propyl groups) and sulfonamide connectivity .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (C21H28N2O3S) and detects isotopic patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonamide (S=O stretching at ~1150–1300 cm⁻¹) and aromatic C-H bonds .

- HPLC : Assesses purity (>95% is typical for pharmacological studies) .

Q. What are the primary biological targets or applications of this compound in drug discovery?

The compound’s sulfonamide group and tetrahydroquinoline moiety suggest potential as an enzyme inhibitor (e.g., carbonic anhydrase, kinases) or receptor modulator. Structural analogs exhibit activity in:

- Enzyme binding assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for targets like carbonic anhydrase .

- Cellular assays : Evaluation of cytotoxicity or antiproliferative effects in cancer cell lines .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) guide the optimization of this compound’s bioactivity?

- Molecular Docking : Predicts binding modes with target proteins (e.g., carbonic anhydrase active site) by analyzing hydrogen bonding and hydrophobic interactions with the sulfonamide and tetrahydroquinoline groups .

- QSAR Models : Correlate substituent effects (e.g., methoxy vs. methyl groups) with activity data to prioritize synthetic targets .

- MD Simulations : Assess stability of ligand-protein complexes over time, identifying residues critical for binding .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar sulfonamides?

Contradictions may arise from assay variability (e.g., buffer conditions, cell lines) or impurities. Methodological solutions include:

- Standardized protocols : Use internal controls (e.g., spiked internal standards like triclosan-d3) to normalize data across labs .

- Orthogonal assays : Validate hits using SPR and enzymatic activity assays to rule out false positives .

- Metabolite profiling : LC-MS/MS to confirm compound stability under assay conditions .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

The tetrahydroquinoline core may have chiral centers affecting target binding. Strategies to address this:

- Chiral HPLC : Separate enantiomers and test individual isomers in bioassays .

- X-ray crystallography : Resolve 3D structures of ligand-protein complexes to identify stereospecific interactions .

- Asymmetric synthesis : Use chiral catalysts (e.g., BINOL derivatives) to control stereochemistry during synthesis .

Q. What advanced analytical techniques are used to study degradation pathways or metabolite formation?

- LC-HRMS : Identifies degradation products (e.g., hydrolyzed sulfonamide or oxidized tetrahydroquinoline) in stability studies .

- Radiolabeling : Tracks metabolic fate using 14C-labeled analogs in in vitro hepatocyte models .

- NMR-based metabolomics : Maps metabolite interactions in biological matrices .

Comparative and Structural Analysis

Q. How does this compound compare to structurally related sulfonamides in terms of physicochemical properties?

- LogP : The propyl group increases lipophilicity compared to methyl analogs, impacting membrane permeability .

- Solubility : Methoxy and dimethyl groups enhance aqueous solubility via hydrogen bonding, critical for in vivo efficacy .

- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition points (>200°C for most sulfonamides) .

Q. What are the challenges in scaling up synthesis while maintaining reproducibility?

- Purification bottlenecks : Column chromatography is impractical at scale; switch to recrystallization or centrifugal partition chromatography .

- Reagent compatibility : Replace toxic solvents (e.g., dichloromethane) with greener alternatives (e.g., ethyl acetate) .

- Process analytical technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.